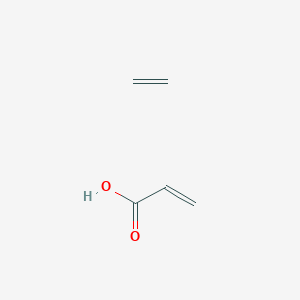

Ethene;prop-2-enoic acid

Description

The exact mass of the compound 2-Propenoic acid, polymer with ethene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.C2H4/c1-2-3(4)5;1-2/h2H,1H2,(H,4,5);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZOMAXECYYXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98846-22-1, 9010-77-9, 330665-87-7 | |

| Record name | 2-Propenoic acid, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98846-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid-ethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid-ethylene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330665-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70908347 | |

| Record name | Prop-2-enoic acid--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless wax-like powder or pellets; [Sigma-Aldrich MSDS] | |

| Record name | Ethylene acrylic acid copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-77-9, 103371-05-7 | |

| Record name | 2-Propenoic acid, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-enoic acid--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Research on Copolymers of Ethylene and Acrylic Acid

The development of ethylene-acrylic acid copolymers is rooted in the mid-20th-century expansion of polyolefin chemistry. Early research focused on modifying the properties of polyethylene (B3416737) to enhance its utility. The initial synthesis of EAA was achieved through high-pressure, free-radical polymerization, a method similar to that used for producing low-density polyethylene (LDPE). giiresearch.com Patents from the 1960s describe processes for creating random interpolymers of ethylene (B1197577) and acrylic acid under conditions of elevated temperature and pressure, using free-radical catalysts like peroxides. google.com These early copolymers typically contained between 2 and 30 weight percent of polymerized acrylic acid. google.com

A significant challenge in the early production was the corrosive nature of acrylic acid, which could damage standard carbon steel reactors. globenewswire.com This led to the development of indirect synthesis routes. One notable process involved first copolymerizing ethylene with an alkyl acrylate (B77674) (like methyl or ethyl acrylate) and then hydrolyzing or saponifying the resulting ester in a secondary step to produce the ethylene-acrylic acid copolymer or its salt. globenewswire.com

Over the decades, research has focused on refining the polymerization process to gain better control over the copolymer's structure and properties. Key advancements include the development of more sophisticated reactor designs and advanced polymerization techniques that allow for more consistent product characteristics and higher purity. uni-konstanz.de The evolution from basic, high-pressure radical processes to more controlled synthetic methods has been a central theme in the history of EAA copolymer research, enabling the production of a wide range of grades tailored to specific performance requirements.

Significance of Carboxylic Acid Functionality in Polymer Design and Performance Research

The incorporation of the carboxylic acid (–COOH) group, derived from the prop-2-enoic acid monomer, is the defining feature of EAA copolymers and the primary driver of their unique performance characteristics. This polar functional group fundamentally alters the non-polar nature of the polyethylene (B3416737) backbone, leading to several key property enhancements that are a major focus of polymer research.

Adhesion and Polarity: The carboxyl groups introduce polarity, which is responsible for the copolymer's excellent adhesion to a wide variety of polar substrates, including metals like aluminum foil, glass, paper, and other polymers. researchgate.netmdpi.comresearchgate.net This property is critical in applications such as multilayer packaging, where EAA serves as a "tie layer" to bond dissimilar materials, such as polyethylene to aluminum foil, which would otherwise not adhere. google.comuni-konstanz.deexxonmobilchemical.com Research has shown that increasing the acrylic acid content directly enhances adhesion to these polar surfaces. researchgate.netresearchgate.net

Ionomer Formation and Enhanced Toughness: The carboxylic acid groups are reactive sites that can be partially or fully neutralized with metal ions (e.g., sodium, zinc, magnesium) to form ionomers. honeywell.comnih.gov This creates ionic cross-links between polymer chains. honeywell.comacs.org These cross-links are thermally reversible; they provide the enhanced strength, stiffness, chemical resistance, and toughness of a cross-linked polymer at ambient temperatures, but they break down upon heating, allowing the material to be melt-processed like a conventional thermoplastic. honeywell.comnih.gov The hydrogen bonds that form between the carboxylic acid groups, even in the non-neutralized state, also act as physical cross-links, contributing to the material's toughness and mechanical strength. researchgate.netfactmr.com

Aqueous Dispersibility: The acid functionality allows EAA copolymers to be dispersed in water with the addition of a base, such as an alkali metal hydroxide (B78521) or a volatile amine. google.comprnewswire.com This creates stable, solvent-free aqueous dispersions that can be used for coatings and adhesives. researchgate.netresearchgate.netmdpi.com Upon drying, the water and volatile base evaporate, leaving a continuous, "clean" polymer film with excellent adhesion. researchgate.net

The relationship between the acrylic acid content and the resulting properties is a central topic of research, allowing for the precise design of polymers for specific applications.

Table 1: Influence of Acrylic Acid (AA) Content on EAA Copolymer Properties This is an interactive table. Click on headers to sort.

| Property | Effect of Increasing AA Content | Primary Mechanism | Relevant Application |

|---|---|---|---|

| Adhesion to Polar Substrates | Increases | Increased polarity and hydrogen bonding capability from –COOH groups. researchgate.netresearchgate.net | Lamination, Tie Layers, Metal Coating uni-konstanz.deexxonmobilchemical.com |

| Melting Point / Softening Point | Decreases | Disruption of polyethylene chain packing and reduced crystallinity. researchgate.netresearchgate.net | Low-Temperature Heat Sealing marketresearch.com |

| Crystallinity | Decreases | Steric hindrance from –COOH side groups prevents ordered chain alignment. researchgate.netfactmr.com | Flexible Films, Clarity Improvement researchgate.net |

| Toughness & Strength | Increases | Interchain hydrogen bonding between –COOH groups acts as physical cross-links. researchgate.netresearchgate.net | Durable Films, Impact Resistance researchgate.net |

| Flexibility | Generally Increases | Reduced crystallinity allows for greater chain mobility. researchgate.net | Flexible Packaging, Coatings acs.org |

| Chemical & Grease Resistance | Increases (especially in ionomer form) | Ionic cross-linking in ionomers restricts solvent penetration. honeywell.com | Food Packaging, Industrial Liners honeywell.com |

Scope and Research Trajectories Within Ethylene Acrylic Acid Copolymer Systems

Free-Radical Copolymerization Kinetics and Mechanism under High-Pressure Conditions

High-pressure free-radical polymerization is the conventional industrial method for producing ethylene-acrylic acid copolymers. uni-konstanz.de This process operates under demanding conditions of high temperature and pressure, which are necessary because ethylene is significantly less reactive towards free radicals than acrylic acid. acs.org The fundamental mechanism involves the initiation, propagation, termination, and chain-transfer reactions characteristic of free-radical polymerizations. semanticscholar.orgfujifilm.com

The process begins with the decomposition of an initiator, typically an organic peroxide, to generate free radicals. These radicals then react with monomer units (ethylene or acrylic acid) to initiate growing polymer chains. semanticscholar.org Propagation proceeds by the sequential addition of monomers to the radical chain end. Termination of the growing chains can occur through combination or disproportionation of two macroradicals. semanticscholar.org

A comprehensive mathematical model for the free-radical copolymerization of ethylene with comonomers like acrylic acid in high-pressure tubular reactors has been developed. This model incorporates a detailed kinetic mechanism to predict molecular and compositional properties, including molecular weight averages and branching frequencies. acs.org

Influence of Reaction Parameters on Copolymer Architecture

The architecture of ethylene-acrylic acid copolymers is highly dependent on the reaction parameters employed during high-pressure free-radical polymerization. Key parameters that can be manipulated to control the final polymer properties include temperature, pressure, and the use of chain transfer agents.

The incorporation of a comonomer like acrylic acid into the polyethylene (B3416737) chain generally leads to reduced crystallinity and stiffness. uc.edu The distribution of the acrylic acid units can be random or non-random, with non-random copolymers potentially containing more dimer species. semanticscholar.org Synthesizing the copolymers under conditions far from the phase boundary of the reaction mixture results in statistical (random) copolymers, while synthesis near the phase boundary can lead to non-statistical copolymers. semanticscholar.org

The molecular weight and its distribution are critical architectural features. A broader molecular weight distribution can be beneficial for properties like viscosity and sealing initiation temperature. epo.orggoogle.com The use of a chain transfer agent is a common strategy to control the molecular weight by terminating polymer chain propagation. epo.orggoogle.com Additionally, the pressure during polymerization influences the molecular weight, with higher pressures generally leading to higher molecular weights. semanticscholar.org The presence of long-chain and short-chain branches, a characteristic of polymers produced by free-radical polymerization, also defines the copolymer architecture. windows.net

Table 1: Influence of Reaction Parameters on EAA Copolymer Architecture

| Reaction Parameter | Effect on Copolymer Architecture |

|---|---|

| Temperature & Pressure | Affects monomer reactivity ratios, molecular weight, and branching. semanticscholar.orgresearchgate.net |

| Comonomer Concentration | Influences the degree of crystallinity and stiffness. uc.edu |

| Proximity to Phase Boundary | Determines the statistical or non-statistical distribution of acrylic acid units. semanticscholar.org |

| Chain Transfer Agents | Controls molecular weight and molecular weight distribution. epo.orggoogle.com |

Investigations into Chain-Transfer Reactions and Propagating Radical Behavior

Chain-transfer reactions are crucial in free-radical polymerization as they significantly impact the molecular weight and structure of the resulting polymer. fujifilm.com In the context of ethylene-acrylic acid copolymerization, a propagating radical can react with a chain-transfer agent, terminating the growing polymer chain and initiating a new one. semanticscholar.org This process is a key tool for controlling the final molecular weight distribution of the copolymer. epo.org

The behavior of propagating radicals in this system is complex. The reactivity ratios of ethylene and acrylic acid are quite different, with ethylene being less reactive. acs.org High pressures can alter the reactivity ratios of the monomers. uc.edu The propagating radical can add either an ethylene or an acrylic acid monomer, and the relative rates of these additions determine the copolymer composition. The presence of the carboxylic acid group in acrylic acid can also influence the radical's behavior through hydrogen bonding interactions, especially in aqueous solutions. acs.org Furthermore, chain transfer to the polymer itself can occur, leading to the formation of branched structures, which is a common feature in low-density polyethylene produced via free-radical polymerization. researchgate.net

Coordination Polymerization Approaches for Controlled Synthesis

Coordination polymerization, utilizing late transition metal catalysts, has emerged as a powerful alternative for synthesizing ethylene-acrylic acid copolymers. wikipedia.org This method offers the potential for greater control over the polymer's microstructure, molecular weight, and the incorporation of polar monomers compared to free-radical processes. uni-konstanz.deacs.org The key advantage lies in the catalyst's ability to tolerate the polar functional groups of monomers like acrylic acid, which can poison traditional early transition metal catalysts. acs.orguc.edu

The direct synthesis of EAA copolymers via insertion polymerization has been successfully demonstrated, yielding linear copolymers. uni-konstanz.deresearchgate.netcapes.gov.br This is a significant advancement as it avoids the high-pressure and high-temperature conditions of free-radical polymerization and allows for the creation of polymers with more defined structures. uni-konstanz.de

Design and Activity of Late Transition Metal Catalysts (e.g., Nickel, Palladium Phosphine Sulfonate Complexes)

A major focus in this field is the design and development of efficient late transition metal catalysts. Palladium and nickel complexes, particularly those with phosphine-sulfonate ligands, have proven to be highly effective. researchgate.netrsc.org These catalysts are capable of copolymerizing ethylene with a wide range of polar monomers, including acrylic acid. researchgate.netrsc.orgmdpi.com

The structure of the catalyst plays a critical role in its activity and the properties of the resulting polymer. For instance, the steric and electronic properties of the ligands can be tuned to control catalytic activity, thermal stability, and the molecular weight of the polyethylene produced. acs.org Bulky substituents on the phosphine-sulfonate ligands can lead to higher molecular weight polymers. acs.orgacs.org

Palladium phosphine-sulfonate catalysts are particularly noteworthy for their ability to produce highly linear copolymers of ethylene and acrylates. researchgate.netnih.gov They have demonstrated high activity and can incorporate a variety of challenging polar monomers. rsc.org Nickel-based phosphine-sulfonate catalysts are also highly active for ethylene polymerization and can copolymerize ethylene with certain polar monomers, often without the need for a cocatalyst. acs.orgrsc.org The choice of metal (Pd vs. Ni) can also influence the catalyst's performance, with palladium catalysts generally showing broader tolerance for polar monomers. researchgate.net

Table 2: Performance of Selected Late Transition Metal Catalysts in Ethylene-Acrylic Acid Copolymerization

| Catalyst Type | Metal | Key Features |

|---|---|---|

| Phosphine-Sulfonate | Palladium | High activity, produces linear copolymers, broad polar monomer tolerance. researchgate.netrsc.orgnih.gov |

| Phosphine-Sulfonate | Nickel | High activity, good thermal stability, can operate without a cocatalyst. acs.orgacs.orgrsc.org |

| α-Diimine | Palladium | Can copolymerize ethylene with polar monomers, but may be retarded by strong chelate formation. acs.orgmdpi.com |

| α-Diimine | Nickel | Can catalyze copolymerization with some polar monomers, often activated by a cocatalyst. acs.org |

Insertion Mechanism Studies in Ethylene-Acrylic Acid Copolymerization

The mechanism of monomer insertion is a key area of study for understanding and optimizing coordination polymerization. For phosphine-sulfonate palladium catalysts, it is proposed that the monomer coordinates to the metal center before being inserted into the growing polymer chain. mdpi.com The insertion of a polar monomer like acrylic acid can be challenging due to potential deactivation pathways. The acidic proton of the carboxylic acid could protonate and poison the catalyst, or the carboxylate group could coordinate strongly to the metal center, forming a stable chelate that inhibits further polymerization. researchgate.net

Despite these challenges, studies have shown that neutral palladium(II) phosphine-sulfonato catalysts are stable in the presence of carboxylic acids and can facilitate the direct copolymerization of ethylene and acrylic acid. uni-konstanz.de The insertion of an acrylic acid unit results in a polymer chain with the carboxylic acid group attached. Subsequent β-hydride elimination is a possible chain transfer pathway that can terminate the growing chain. uni-konstanz.de The mechanism involves the formation of a metal-alkyl intermediate which then undergoes insertion of either ethylene or the polar monomer. The relative rates of these insertion events, as well as the rate of chain transfer, determine the final copolymer composition and molecular weight. acs.org

Control over Monomer Incorporation and Molecular Weight Distribution

A significant advantage of coordination polymerization is the potential for precise control over monomer incorporation and molecular weight distribution. The incorporation of acrylic acid can be controlled by adjusting the reaction conditions, such as the concentration of the comonomer. uni-konstanz.de The structure of the catalyst ligand also has a profound effect. For example, decreasing the steric bulk of substituents in some palladium and nickel catalysts can lead to an increase in comonomer incorporation. researchgate.net

The molecular weight of the resulting copolymer is also heavily influenced by the catalyst design and reaction conditions. For instance, in some palladium systems, increasing the steric bulk of the ligand can lead to higher molecular weight polymers. mdpi.com The choice of metal also plays a role; phosphine-sulfonate nickel catalysts have been shown to produce very high molecular weight polyethylene. mdpi.com Furthermore, the molecular weight distribution can be very sensitive to parameters like polymerization temperature and ethylene pressure. rsc.org This level of control allows for the tailoring of copolymer properties for specific applications. googleapis.com

Olefin Metathesis Polymerization for Tailored Microstructures

Olefin metathesis polymerization has emerged as a powerful tool for synthesizing ethylene-acrylic acid (EAA) copolymers with precisely controlled microstructures. researchgate.netacs.org This control allows for the generation of unique polymer morphologies by dictating the distribution of carboxylic acid groups along the polymer backbone. researchgate.netacs.org Two primary modes of olefin metathesis, Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP), have been successfully employed to create linear EAA copolymers with tailored properties. researchgate.netwindows.net These methods offer an alternative to traditional high-pressure free-radical polymerization, which typically results in highly branched products with limited control over the polymer architecture. researchgate.net

Acyclic Diene Metathesis (ADMET) for Precisely Placed Functional Groups

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that enables the synthesis of polyolefins with precisely spaced functional groups. This technique has been utilized to produce high molecular weight, high-strength EAA copolymers where pendant carboxylic acid groups are placed at regular intervals along the polymer backbone, for instance, at every 9th, 15th, and 21st carbon atom. researchgate.netacs.org The synthesis involves the use of ruthenium-based catalysts, such as Grubbs catalysts, which exhibit excellent functional group tolerance. windows.netnih.gov

The process typically involves the polymerization of an α,ω-diene monomer containing a protected carboxylic acid functionality. uni-konstanz.de Post-polymerization, the protecting groups are removed, often via hydrogenation, which also serves to saturate the internal olefin bonds created during the ADMET process, resulting in a strictly linear and functionalized polyethylene chain. researchgate.net The precise placement of the acid groups has a significant impact on the polymer's secondary structure, including its melting temperature and crystallinity. researchgate.netacs.org

Ring-Opening Metathesis Polymerization (ROMP) for Irregularly Distributed Functionality

Ring-Opening Metathesis Polymerization (ROMP) provides a route to EAA copolymers with a more random or irregular distribution of functional groups. researchgate.netacs.org This chain-growth polymerization method involves the use of cyclic olefin monomers containing carboxylic acid functionalities. researchgate.netwikipedia.org By copolymerizing these functionalized cyclic monomers with non-functionalized cyclic olefins, the concentration and distribution of the acid groups in the resulting linear polymer can be controlled. researchgate.netrsc.org

For example, 5-substituted cyclooctenes with side chains containing carboxylic acid or ester groups can be polymerized via ROMP to create EAA and its ester derivatives. researchgate.net The molar ratio of the substituted and unsubstituted cyclooctenes in the feed directly influences the incorporation of the functional groups in the final copolymer. researchgate.net Subsequent hydrogenation of the polymer backbone is necessary to obtain the final saturated EAA copolymer. researchgate.netwikipedia.org This approach offers a versatile platform for creating a diverse range of EAA materials with varying levels of functionality and, consequently, different physical and mechanical properties. researchgate.net

Investigations into Microstructural Control and Resultant Polymer Architecture

The ability to control the microstructure of EAA copolymers through ADMET and ROMP has profound effects on the resulting polymer architecture and properties. researchgate.net Research has demonstrated that the precise, regular spacing of carboxylic acid groups achieved through ADMET leads to distinct crystalline structures. researchgate.netacs.org X-ray scattering studies have shown that these precisely functionalized copolymers can form layered structures where the spacing is correlated to the distance between the acid groups along the all-trans polyethylene segments. researchgate.net

In contrast, the irregular distribution of functional groups from ROMP results in different morphologies. researchgate.net The polar carboxyl groups disrupt the regular packing of the linear backbone, hindering crystallization. researchgate.net This leads to lower crystallization and melting temperatures as the content of the side chains increases. researchgate.net However, the increased presence of polar groups can enhance the stiffness of the chain segments, leading to a higher glass transition temperature. researchgate.net The level of crystallinity is highly dependent on the concentration of the acid groups; highly functionalized copolymers can be completely amorphous, while those with lower acid content may exhibit semi-crystalline, polyethylene-like structures. researchgate.netacs.org

Table 1: Comparison of ADMET and ROMP for EAA Copolymer Synthesis

| Feature | Acyclic Diene Metathesis (ADMET) | Ring-Opening Metathesis Polymerization (ROMP) |

| Monomer Type | α,ω-dienes with functional groups researchgate.net | Cyclic olefins with functional groups researchgate.net |

| Polymerization Type | Step-growth caltech.edu | Chain-growth caltech.edu |

| Functional Group Distribution | Precise, regular spacing researchgate.net | Irregular, random distribution researchgate.net |

| Microstructural Control | High control over placement researchgate.net | Control over concentration researchgate.net |

| Resulting Crystallinity | Can form well-defined layered structures researchgate.net | Generally lower crystallinity, can be amorphous researchgate.net |

| Post-Polymerization Step | Hydrogenation to saturate backbone researchgate.net | Hydrogenation to saturate backbone researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Pathways

In response to growing environmental concerns and the desire to reduce reliance on fossil fuels, significant research efforts are being directed towards developing greener and more sustainable methods for producing EAA copolymers. fau.eu These approaches focus on utilizing bio-based feedstocks and improving the efficiency of the synthesis process through innovations in catalysis and reactor design. globenewswire.combusinesswire.com

Research into Bio-based Feedstocks for EAA Copolymer Production

The production of both ethylene and acrylic acid from renewable resources is a key focus of green chemistry initiatives. fau.eugpca.org.ae Bio-ethylene can be produced through the dehydration of bio-ethanol, which is readily obtained from the fermentation of sugars and starches from feedstocks like sugarcane and corn. gpca.org.aeieabioenergy.comiea-etsap.org This bio-ethylene is chemically identical to its petroleum-derived counterpart, allowing it to be used in existing polymerization processes. iea-etsap.org

Similarly, bio-based acrylic acid can be synthesized from renewable resources. One promising route involves the fermentation of carbohydrates to produce lactic acid, which is then catalytically dehydrated to yield acrylic acid. fau.euiip.res.in Another approach starts from furfural, a biomass-derived platform chemical, which can be converted to acrylic acid through a series of environmentally benign reactions. d-nb.info The use of these bio-based monomers offers a pathway to EAA copolymers with a reduced carbon footprint. braskem.com.br

Innovations in Catalyst Technology and Reactor Design for Enhanced Efficiency

Innovations in catalyst technology are crucial for improving the efficiency and sustainability of EAA copolymer production. globenewswire.combusinesswire.com For direct copolymerization of ethylene and acrylic acid, palladium(II) phosphinesulfonato catalysts have shown promise due to their stability in the presence of carboxylic acid groups. uni-konstanz.deresearchgate.net The development of more active and robust catalysts, including nickel-based systems, is an ongoing area of research aimed at enabling polymerization at higher temperatures and improving process efficiency for industrial applications. nih.govmdpi.com

Table 2: Bio-based Feedstocks for EAA Monomers

| Monomer | Bio-based Feedstock | Production Route |

| Ethylene | Sugarcane, Corn gpca.org.aecoherentmarketinsights.com | Fermentation to bio-ethanol, followed by dehydration ieabioenergy.comiea-etsap.org |

| Acrylic Acid | Carbohydrates (sugar, starch) fau.eu | Fermentation to lactic acid, followed by catalytic dehydration fau.euiip.res.in |

| Furfural (from biomass) d-nb.info | Sequential photochemical and catalytic oxidations d-nb.info |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques are indispensable for identifying and quantifying the specific functional groups within the EAA copolymer structure, confirming its chemical identity and providing information on intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural confirmation of EAA copolymers. The technique identifies characteristic vibrations of molecular bonds, providing a chemical fingerprint of the material. The FT-IR spectrum of an EAA copolymer distinctly shows absorption bands corresponding to both its polyethylene backbone and the acrylic acid functional groups. researchgate.net

Key characteristic absorption bands for EAA copolymers include:

C-H Stretching: Strong bands appearing around 2907 cm⁻¹ and 2850 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of C-H bonds in the methylene (B1212753) (-CH₂-) groups of the ethylene backbone. researchgate.net

Carbonyl (C=O) Stretching: A prominent absorption peak is observed in the region of 1700-1735 cm⁻¹. A peak around 1704 cm⁻¹ is indicative of hydrogen-bonded carboxylic acid dimers (-COOH···HOOC-), a common feature in EAA copolymers where acid groups interact. uni-konstanz.de In contrast, the signal for free, non-hydrogen-bonded carboxylic acids would appear at a higher wavenumber, around 1750 cm⁻¹. uni-konstanz.de

C-O Stretching and O-H Bending: These vibrations, associated with the carboxylic acid group, can also be identified in the fingerprint region of the spectrum.

The presence and relative intensity of these peaks confirm the successful incorporation of acrylic acid into the polyethylene chain. researchgate.net Furthermore, FT-IR can be used to analyze the distribution of comonomers along the polymer chain, distinguishing between random and blocky copolymer structures by examining the percentage of adjacent acid groups. google.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |

|---|---|---|---|

| ~2907, ~2850 | C-H Asymmetric & Symmetric Stretching | Methylene (-CH₂-) groups in polyethylene backbone | researchgate.net |

| ~1704 | C=O Stretching | Hydrogen-bonded carboxylic acid dimer (-COOH) | uni-konstanz.de |

| ~1557 | COO⁻ Asymmetric Stretching | Carboxylate anion (in ionomers/neutralized EAA) | uni-konstanz.de |

| ~1467 | CH₂ Bending (Scissoring) | Methylene (-CH₂-) groups in polyethylene backbone | uni-konstanz.de |

| ~720 | CH₂ Rocking | Crystalline phase of polyethylene backbone | uni-konstanz.de |

Raman Spectroscopy for Component Characterization in Blends

Raman spectroscopy serves as a complementary technique to FT-IR, offering distinct advantages for analyzing EAA copolymers, particularly within polymer blends. researchgate.net While FT-IR is highly sensitive to polar functional groups like carbonyls, Raman spectroscopy excels in detecting vibrations of non-polar bonds, such as the carbon-carbon backbone of polyethylene. metrohm.com This makes it highly effective for characterizing the individual components in multi-material systems, such as recycled films containing polyethylene and polyamides. researchgate.net

In the analysis of EAA, Raman spectra will prominently feature bands related to the polyethylene segments. Key Raman shifts for EAA copolymers include those for C-C stretching and CH₂ twisting and wagging modes. The technique is sensitive to molecular structure and conformation, allowing for the differentiation of EAA from other polymers like LDPE, LLDPE, and EVOH in complex mixtures. researchgate.netmetrohm.com Because water is a weak Raman scatterer, this technique is also well-suited for analyzing aqueous dispersions of EAA or samples with moisture content, which can be challenging for FT-IR. metrohm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Architectural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the polymer architecture, including monomer sequence, branching, and end-group functionality. iupac.org High-temperature ¹H and ¹³C NMR are typically employed for analyzing EAA copolymers. uni-konstanz.de

Elucidation of Monomer Sequence Distribution and Branching

¹³C NMR spectroscopy is particularly sensitive to the local chemical environment of each carbon atom, making it ideal for determining the monomer sequence distribution in EAA. scispace.com By analyzing the chemical shifts of the carbonyl and methylene carbons, it is possible to quantify dyad and triad (B1167595) sequences, revealing whether the acrylic acid units are incorporated randomly, alternately, or in blocks along the polyethylene chain. uni-konstanz.descispace.com

For instance, characteristic ¹³C resonances for methylene units in the α- and β-positions relative to an incorporated acrylic acid unit appear at distinct chemical shifts (e.g., 32.6 and 27.8 ppm, respectively). uni-konstanz.de These signals provide direct evidence of the copolymeric nature of the material, as opposed to a simple blend of homopolymers. uni-konstanz.de

Furthermore, NMR analysis can quantify the degree of branching in the polyethylene backbone. Signals corresponding to methyl branches, which can arise from backbiting reactions during high-pressure polymerization, can be identified and their frequency (e.g., branches per 1000 carbon atoms) can be calculated. uni-konstanz.desemanticscholar.org Studies have shown that EAA copolymers produced by certain catalytic methods are essentially linear, with very low branching densities. uni-konstanz.de

Characterization of End-Group Functionality

The nature of the polymer chain ends is crucial as it can influence reactivity, stability, and processing behavior. ¹H and ¹³C NMR spectroscopy can identify and quantify the various end-groups present in EAA copolymers. iupac.orgresearchgate.net

Chain transfer reactions during polymerization can lead to the formation of different unsaturated end-groups. uni-konstanz.de For example, β-hydride elimination can result in both ethylene-based (vinyl) and acrylic acid-based unsaturated chain ends. uni-konstanz.de High-resolution NMR can distinguish between these different types of end-groups, and their relative concentrations can be determined from the integration of their respective signals. uni-konstanz.de In some catalytically synthesized EAA copolymers, a nearly 1:1 ratio of acrylic acid-based to ethylene-based end groups has been observed. uni-konstanz.de This detailed end-group analysis provides valuable insights into the polymerization mechanisms at play.

Thermal Analysis Methodologies for Phase Behavior Research

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the phase behavior, thermal stability, and crystallinity of EAA copolymers. uni-konstanz.deresearchgate.netsemanticscholar.orgresearchgate.netchalmers.se

The thermal properties of EAA are strongly dependent on the acrylic acid (AA) content. chalmers.se The incorporation of polar AA groups disrupts the regular packing of the polyethylene chains, leading to a decrease in crystallinity and melting point (Tm) as the AA content increases. chalmers.se

DSC is used to measure the heat flow associated with thermal transitions. A typical DSC thermogram for a semi-crystalline EAA copolymer shows endothermic peaks corresponding to the melting of crystalline domains. Often, a dual melting behavior is observed. princeton.edutandfonline.com A primary, higher-temperature melting peak (around 90°C) is attributed to the melting of thicker, more stable primary polyethylene crystals, while a lower-temperature peak (around 45-60°C) corresponds to the melting of thinner, secondary crystallites that may form during storage or upon cooling. chalmers.setandfonline.com The intensity of a β-relaxation observed below the glass transition temperature can increase with higher acrylic acid content, which is attributed to the formation of acrylic acid dimer segments. semanticscholar.org

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and degradation. For EAA copolymers, TGA can show the onset of thermal degradation, which might be influenced by the melting of the copolymer itself. e-tarjome.com The thermal stability of EAA can be improved in certain composites, for example, when blended with ionomers or nanoparticles. researchgate.nettandfonline.com

| Property | Effect of Increasing AA Content | Analytical Technique | Reference |

|---|---|---|---|

| Crystallinity | Decreases | DSC | uni-konstanz.dechalmers.se |

| Melting Temperature (Tm) | Decreases | DSC | uni-konstanz.dechalmers.se |

| Glass Transition Temperature (Tg) | Increases | DSC/DMA | princeton.edu |

| Crystallization Rate | Decreases | DSC | researchgate.net |

Differential Scanning Calorimetry (DSC) for Investigating Thermal Transitions and Crystallization Kinetics

Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique for characterizing ethylene-acrylic acid (EAA) copolymers, providing insights into their thermal transitions and crystallization behavior. DSC studies reveal that EAA copolymers and their ionomers often exhibit multiple endothermic peaks. mdpi.com These peaks correspond to the melting of different crystalline structures within the polymer. For instance, a low-temperature endotherm is often attributed to the melting of thin, secondary polyethylene crystallites that form during cold crystallization, while a higher temperature peak corresponds to the primary, thicker crystalline lamellae. chalmers.se The presence and characteristics of these peaks are influenced by factors such as the acrylic acid (AA) content and the degree of neutralization in the case of ionomers. mdpi.comchalmers.se

The AA content directly impacts the crystalline properties of the copolymer. An increase in AA content leads to a reduction in both the crystallinity and the melting point of the polymer. chalmers.se This is because the hydrogen bonding between the carboxylic acid groups interferes with the crystallization of the polyethylene segments, resulting in the formation of thinner crystalline lamellas. chalmers.se In ionomers, where the carboxylic acid groups are partially neutralized with metal cations like sodium or zinc, the thermal behavior becomes more complex. While the melting point of the primary polyethylene crystals may not be significantly affected by the type of cation, the melting enthalpy can vary, suggesting that the presence of certain ions can influence crystallite growth. mdpi.com

DSC data from various studies on EAA and its blends are summarized below:

| Material | Melting Temperature (T_m) (°C) | Crystallization Temperature (T_c) (°C) | Observations |

| EAA (9.7 wt% AA) | 106.4 | - | Pure EAA used as a matrix in TPVs. expresspolymlett.com |

| EAA/CR TPV (60/40) | 90.60 | 80.19 | Melting and crystallization temperatures are lower than pure EAA. expresspolymlett.com |

| EAA1 (highest acid content) | 101.1 | - | Showed two separate melting transitions in blends. chula.ac.th |

| EAA/Peanut Oil | - | - | Peanut oil facilitated homogeneous nucleation, leading to a higher melting peak. akjournals.com |

| pEAA15/additive blends | - | - | Showed lower thermal transitions around 7-10 °C not present in the second heat cycle. rsc.org |

| EAA Ionomer (Zn neutralized) | ~90 | ~50 (T_i) | Exhibits two distinct endothermic peaks. mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of ethylene-acrylic acid (EAA) copolymers by monitoring their weight loss as a function of temperature. TGA provides critical data on the onset of degradation, the temperatures of maximum decomposition rates, and the amount of residual char at high temperatures.

For EAA copolymers and their ionomers, TGA curves typically show multi-stage decomposition processes. mdpi.com The thermal stability can be influenced by the acrylic acid content and the presence of ionic groups. For instance, studies on poly(ethylene-co-methacrylic acid) (EMAA), a closely related copolymer, and its sodium ionomer show that the ionomer can have a greater residue at high temperatures due to the presence of sodium carboxylate functions, which may form sodium carbonate. mdpi.com The onset of thermal degradation for modified cellulose (B213188) nanocrystals (CNC) in EAA composites was found to increase by nearly 100°C compared to unmodified CNC, indicating improved thermal stability due to chemical modification. chalmers.se

In blends of EAA with other polymers or materials, TGA can reveal information about miscibility and interfacial interactions. For example, in blends of thermoplastic starch (TPS) and EMAA, TGA shows two primary weight losses, indicating that the components are largely immiscible. mdpi.com However, a small weight loss at an intermediate temperature suggests specific interactions at the interface between the two phases. mdpi.com The thermal degradation of EAA itself has been studied, with findings indicating that at temperatures around 275°C, anhydride (B1165640) formation can occur, which can affect the polymer's stability. lubrizol.com

The table below presents TGA data for EAA and related materials from various studies.

| Material | Onset Degradation Temperature (°C) | Temperature of Maximum Decomposition (°C) | Residue (%) | Observations |

| EMAA | ~400 | 449 | ~1 | Multistage decomposition. mdpi.com |

| EMAA-54Na (Ionomer) | ~400 | 456 | ~6 | Higher residue due to sodium carbonate formation. mdpi.com |

| TPS/EMAA Blends | - | - | - | Two main weight losses indicate immiscibility. mdpi.com |

| Styrene-acrylic acid salt copolymers | ~350 | 450 | - | Main decomposition range. ijcce.ac.ir |

| PLA-b-PHSu (80/20) | ~180-200 | ~390 (PLA), ~432 (PHSu) | - | Copolymers decompose via β-hydrogen bond scission. mdpi.com |

X-ray Scattering Techniques for Crystalline and Supramolecular Structures

Wide-Angle X-ray Scattering (WAXS) for Crystalline Morphology

Wide-Angle X-ray Scattering (WAXS) is an essential technique for probing the crystalline structure of ethylene-acrylic acid (EAA) copolymers. WAXS patterns provide detailed information about the crystal lattice, allowing for the identification of crystalline phases, determination of crystallinity, and analysis of crystal orientation.

In semi-crystalline EAA copolymers and their ionomers, the polyethylene segments typically crystallize into an orthorhombic lattice, similar to that of polyethylene itself. mdpi.commdpi.com WAXS patterns of EAA often show distinct diffraction peaks corresponding to the (110) and (200) crystal planes of this orthorhombic structure. mdpi.commdpi.com However, depending on the thermal history and composition, other crystalline forms, such as monoclinic crystals, can also be present. mdpi.com In-situ WAXS studies have revealed temperature-dependent transitions where monoclinic crystals melt and recrystallize into the more stable orthorhombic form upon heating. mdpi.com

Furthermore, WAXS can be used to study the orientation of crystals, which is particularly relevant for processed films. For instance, in blown films of PE/EMAA blends, WAXS patterns can show the evolution from randomly distributed lamellae to highly oriented crystals as processing parameters like the take-up ratio are varied. mdpi.com The degree of crystallinity (Xc) can be quantified from WAXS data by separating the crystalline scattering intensity from the total scattered intensity. chula.ac.th

| Sample | Observed Crystalline Planes | Key Findings from WAXS |

| EAA/CR TPVs | (110) | Intensity of the crystal diffraction peak increases with increasing EAA content. expresspolymlett.com |

| PE/EMAA Blown Films | (110), (200) | Crystal orientation increases with a higher take-up ratio during film blowing. mdpi.com |

| EAA Ionomers (Zn, Na) | Orthorhombic and Monoclinic | Monoclinic crystals melt and recrystallize into orthorhombic form upon heating. mdpi.com |

| Comb-like Polyacrylate Copolymers | Single diffraction peak | Crystal size (L_110) increases with an increasing fraction of crystallizable side chains. nih.gov |

Small-Angle X-ray Scattering (SAXS) for Domain Structures (e.g., ionic clusters)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of ethylene-acrylic acid (EAA) copolymers and particularly their ionomers. It provides information on larger-scale structures, such as the lamellar arrangement of crystals and, crucially, the ionic aggregates or "clusters" that form in ionomers.

In EAA ionomers, the nonpolar polyethylene backbone and the polar, neutralized acid groups are incompatible, leading to microphase separation. The ionic groups aggregate to form nanoscale domains, often referred to as ionic clusters. SAXS patterns of these ionomers typically exhibit a characteristic "ionomer peak" at a specific scattering vector (q) range, which is direct evidence of these ionic clusters. mdpi.comresearchgate.net The position of this peak can be used to determine the average distance between the clusters. The Eisenberg–Hird–Moore (EHM) model is often used to describe this tripartite microstructure, consisting of a polyethylene crystalline phase, an amorphous polyethylene phase, and the phase of ionic clusters. acs.org

Studies have shown that the ionic core of these aggregates can be spherical, with radii on the order of a few angstroms, and are surrounded by a shell of polymer chains. acs.org The size and concentration of these clusters depend on factors like the type of metal cation and the degree of neutralization. acs.orgrsc.org For example, SAXS analysis of linseed oil-based ionomers with zinc or lead showed that the radii of ionic clusters were in the range of 1.21–1.45 Å. rsc.org

In addition to the ionomer peak, SAXS patterns of semi-crystalline EAA copolymers also show a scattering peak at lower q values, which corresponds to the long period of the lamellar crystalline structure. researchgate.net The long period, which is the sum of the thicknesses of the crystalline and amorphous layers, can be calculated from the position of this peak. mdpi.com In-situ SAXS experiments have revealed that during heating, the ionic aggregates can expand as the surrounding polyethylene crystals melt, indicating that the crystals normally compress the aggregates. mdpi.com

| Sample | SAXS Feature | Structural Information |

| EAA Ionomers (Na neutralized) | Ionomer peak | Ionic core of the aggregate is a sphere with a radius of ≈6 Å. acs.org |

| EAA Ionomers (Zn, Na) | Ionomer peak and lamellar peak | Ionic aggregates expand as polyethylene crystals melt during heating. mdpi.com |

| EAA Ionomers (varied neutralization) | Ionomer peak and lamellar peak | The long period of the lamellar structure decreases with increasing neutralization. researchgate.net |

| Linseed oil-based ionomers (Zn, Pb) | Ionomer peak | Radii of ionic clusters are in the range of 1.21–1.45 Å. rsc.org |

Microscopic Techniques for Morphology and Interface Studies

Scanning Electron Microscopy (SEM) for Surface and Composite Morphology

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface and internal morphology of ethylene-acrylic acid (EAA) copolymers and their composites at the micro-scale. It provides direct evidence of phase structures, dispersion of fillers, and interfacial characteristics.

In EAA-based composites and blends, SEM is frequently used to assess the morphology of the dispersed phase. For instance, in thermoplastic vulcanizates (TPVs) made from EAA and chloroprene (B89495) rubber (CR), SEM images of etched surfaces can clearly show the vulcanized CR particles dispersed within the EAA matrix. expresspolymlett.com The size and distribution of these rubber domains, which can be in the range of 3-8 μm, are critical to the material's properties. expresspolymlett.com Similarly, in blends of EAA with thermoplastic starch (TPS), SEM reveals a two-phase domain morphology, confirming the immiscibility suggested by thermal analysis. mdpi.comnih.gov

SEM is also crucial for studying the morphology of EAA composites reinforced with fillers. In composites with kenaf fiber, SEM examination of fractured surfaces reveals information about the fiber-matrix interface and toughening mechanisms like fiber pull-out and debonding. malaysianjournalofmicroscopy.org For composites containing nano-fillers like cellulose nanofibrils (CNF) or carbon black (CB), SEM can be used to observe the dispersion of these particles within the EAA matrix. chalmers.secambridge.org For example, in a ternary blend of polypropylene (B1209903) (PP), poly(methyl methacrylate) (PMMA), and EAA, SEM combined with staining techniques can elucidate a tri-continuous structure where the EAA phase, containing the CB, locates at the PP/PMMA interface. cambridge.org

The morphology of EAA itself when processed, for example, by flame spraying, can also be examined. SEM images of single splats of EAA deposited on a substrate reveal their shape and integrity, which are fundamental to understanding the formation of thermal spray coatings. mdpi.com

| Material System | Morphological Feature | SEM Findings |

| EAA/Chloroprene Rubber (CR) TPVs | Sea-island structure | Vulcanized CR particles with an average diameter of 3-8 μm are dispersed in the EAA matrix. expresspolymlett.com |

| PLA/Kenaf Fiber/EAA Composites | Fiber-matrix interface | Formation of a flexible interface around the fiber; evidence of fiber debonding and pull-out. malaysianjournalofmicroscopy.org |

| TPS/EMAA Blends | Two-phase domain | A phase inversion is observed at around 80 wt% TPS. mdpi.comnih.gov |

| PP/PMMA/EAA/Carbon Black Blends | Tri-continuous structure | The EAA phase, containing the carbon black, is located at the interface of the PP and PMMA phases. cambridge.org |

| PE-g-AAc/EVA/CaCO3 Composites | Filler dispersion | Grafting acrylic acid onto PE improves the adhesion and dispersion of CaCO3 in the EVA blend. ubd.edu.bn |

Transmission Electron Microscopy (TEM) for Nanoscale Dispersion and Interfacial Structures

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the nanoscale morphology of Ethylene-Acrylic Acid (EAA) copolymers, particularly in blends and composites. It provides direct evidence of the dispersion of secondary phases and the nature of interfacial regions, which are critical to the material's bulk properties.

In composites, TEM analysis reveals the distribution and orientation of fillers within the EAA matrix. For instance, studies on EAA random copolymers filled with layered double hydroxide (B78521) (LDH) have used TEM to show that the LDH nanoplates orient themselves within the acrylic acid chain segments. researchgate.net Similarly, when EAA is used as a dispersant for cellulose nanofibers in other polymer matrices like polylactic acid (PLA), TEM can assess the uniformity of the nanofiber dispersion. ncsu.edu Images often show that while some nanofibers are well-dispersed, others may form aggregates, indicating areas where dispersion could be improved. ncsu.edu

At the interface between EAA and other polymers or materials, TEM provides crucial insights into adhesion and compatibility. In laminated structures, such as those involving EAA and Cr-coated steel, TEM combined with energy-dispersive X-ray spectroscopy (EDX) can analyze interfacial phases and their chemical compositions, revealing the mechanisms of bonding. acs.org For polymer blends, such as High-Density Polyethylene (HDPE) and Poly(ethylene terephthalate) (PET) compatibilized with an EAA ionomer (Surlyn), TEM images of microtomed thin sections can distinguish the different polymer phases. rsc.org The morphology at the interface, whether sharp or diffuse, indicates the degree of interfacial adhesion; a smoother transition between phases suggests better compatibilization and reduced chain pull-out. rsc.org Furthermore, investigations into precisely sequenced EAA zinc ionomers have employed Scanning Transmission Electron Microscopy (STEM), a high-resolution variant of TEM, to study the size, shape, and distribution of ionic aggregates within the polymer matrix. nih.govacs.org

Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation

Atomic Force Microscopy (AFM) is a powerful surface-sensitive technique used to characterize EAA copolymers on the nanometer scale. It provides quantitative data on surface topography and qualitative information about the phase-separated morphology. AFM operates in several modes, with tapping mode being commonly used to generate a topographic (height) image and a phase image simultaneously. researchgate.net

The height image provides a three-dimensional map of the surface, allowing for the quantification of surface roughness. For example, in blown films of polyethylene/EAA blends, AFM has been used to show that surface roughness increases with a higher take-up ratio (TUR) during processing. scienceopen.commdpi.com This is attributed to the formation of more irregular, stacked domains on the film surface. scienceopen.commdpi.com

| Take-Up Ratio (TUR) | Surface Roughness (Ra, nm) | Observation |

|---|---|---|

| 5 | ~20 | Relatively smooth surface with some domains. |

| 15 | ~30 | Increased appearance of irregular domains. |

| 30 | ~43 | Abrupt increase in roughness with highly irregular stacked domains. |

| 45 | ~48 | Surface morphology continues to be highly irregular. |

This table is based on findings from studies on polyethylene/ethylene methacrylic acid (PE/EMAA) copolymer blend films, where increasing the processing parameter TUR resulted in monotonically increased surface roughness. scienceopen.commdpi.com

Chromatographic Methods for Molecular Weight and Composition Analysis

Chromatographic techniques are essential for separating and analyzing the components of complex polymer systems like EAA copolymers. These methods provide critical information on the distribution of molecular weights and chemical compositions, which fundamentally govern the material's physical and mechanical properties.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution (MWD) of polymers. acs.org The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules that can penetrate the pores of the stationary phase packing material. acs.org

For olefin-based polymers like EAA, high-temperature SEC is often necessary, especially for samples with high ethylene content that are insoluble in common SEC solvents like tetrahydrofuran (B95107) (THF) at room temperature. semanticscholar.orggoogle.com The analysis yields several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the Z-average molecular weight (Mz). The ratio of these averages provides the polydispersity index (PDI or Ð = Mw/Mn), which describes the breadth of the molecular weight distribution. mdpi.comepo.org A higher PDI indicates a broader distribution of chain lengths. For certain EAA copolymers, the PDI can range from 3.5 to 8, while the Mw may fall between 10,000 and 60,000 g/mol . epo.org

| Copolymer Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (Ð = Mw/Mn) |

|---|---|---|---|

| EAA Copolymer A | 12,000 | 36,000 | 3.0 |

| EAA Copolymer B | 15,000 | 67,500 | 4.5 |

| HPAM-MM-H₂O | 3,210,000 | 4,110,000 | 1.28 |

| HPAM-H₂O | 2,610,000 | 3,570,000 | 1.37 |

This table presents representative data for EAA copolymers and other acrylic copolymers (HPAM) to illustrate typical values obtained from SEC analysis. mdpi.comepo.orgresearchgate.net

Inverse Gas Chromatography (IGC) for Surface Energy and Acid-Base Character

Inverse Gas Chromatography (IGC) is a unique gas-phase technique used to characterize the surface properties of solid materials, including polymers like EAA. In IGC, the material to be studied is packed into a column, and known probe molecules are injected with a carrier gas. researchgate.net By measuring the retention time of these probes, one can calculate various thermodynamic parameters related to the surface.

A key application of IGC is the determination of surface energy. The dispersive component of the surface free energy (γsd) is determined by measuring the retention times of a series of n-alkane probes. atascientific.com.au This value represents the contribution of London dispersion forces to the total surface energy. Furthermore, by using polar probes, one can quantify the specific (acid-base) interactions of the surface. The parameters Ka and Kb are calculated to represent the Lewis acidic and Lewis basic character of the polymer surface, respectively. researchgate.net For EAA copolymers and related grafted polymers, IGC has shown that the introduction of acrylic acid groups significantly increases the surface energy and imparts a predominantly basic character to the surface, which can enhance adhesion to other polar materials. ncsu.eduresearchgate.net

| Material | Dispersive Surface Energy (γsd, mJ/m²) at 313 K | Lewis Acid Parameter (Ka) | Lewis Base Parameter (Kb) | Surface Character |

|---|---|---|---|---|

| Virgin PE | 35.8 | 0.04 | 0.01 | Acidic |

| PE grafted with AA | 45.2 | 0.12 | 0.45 | Basic |

This table is based on findings for polyethylene grafted with acrylic acid, demonstrating the change in surface properties measured by IGC. The grafting of acrylic acid significantly increases both the dispersive surface energy and the Lewis basicity of the polymer surface. researchgate.net

Rheological Characterization of Melt and Solution Behavior

Rheology is the study of the flow and deformation of matter. For polymers like EAA, rheological characterization provides fundamental insights into their processability and performance. It connects the molecular structure (e.g., molecular weight, branching, intermolecular interactions) to macroscopic properties like viscosity and elasticity in both the melt and solution states. researchgate.netresearchgate.net The melt flow index (MFI) is a simple, single-point measure of melt viscosity, with EAA copolymers exhibiting a wide range of MFI values depending on their molecular weight and acrylic acid content. epo.orggoogle.comgoogle.com More advanced techniques, such as capillary and rotational rheometry, are used for detailed characterization. researchgate.net

Small-Amplitude Oscillatory Shear (SAOS) for Viscoelastic Properties

Small-Amplitude Oscillatory Shear (SAOS) is a powerful dynamic mechanical technique for probing the linear viscoelastic behavior of polymer melts. A small, sinusoidal shear strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (stored) energy, and the loss modulus (G''), which represents the viscous (dissipated) energy, as a function of angular frequency (ω). chalmers.seaip.org

For EAA copolymers, SAOS is particularly sensitive to intermolecular interactions. The hydrogen bonding between carboxylic acid groups and the formation of ionic clusters in neutralized ionomers create a pseudo-crosslinked network. aip.org This is reflected in the rheological data. For example, in the terminal (low-frequency) region, ionomers exhibit a significantly higher zero-shear viscosity (η₀) compared to their non-neutralized precursors. acs.org Dynamic master curves, constructed using time-temperature superposition, show how the viscoelastic properties change over a wide range of frequencies. princeton.edu In EAA ionomer melts, ionic bonding primarily acts to increase the friction between polymer chains in the linear viscoelastic region. aip.org

| Material | Property | Observation | Reference |

|---|---|---|---|

| EAA Copolymer | Complex Viscosity (η*) | Exhibits shear-thinning behavior typical of polymer melts. | aip.org |

| EAA-Na Ionomer | Zero-Shear Viscosity (η₀) | Significantly higher than the parent EAA copolymer due to ionic associations. | acs.org |

| EAA-Zn Ionomer | Zero-Shear Viscosity (η₀) | Higher than the corresponding Na ionomer, indicating stronger ionic associations. | acs.org |

| EAA-Na Ionomer | Damping Function | Identical to the parent EAA, suggesting ionic bonding does not affect this nonlinear property. | aip.org |

Investigation of Flow Behavior during Melt Processing

The flow behavior of ethylene-acrylic acid (EAA) copolymers in their molten state is a critical determinant of their processability and performance in applications such as extrusion coating, film blowing, and injection molding. This behavior is primarily characterized by the polymer's rheology, which describes the deformation and flow of the material under stress. Key parameters include melt viscosity and the melt flow index (MFI), which are intrinsically linked to the copolymer's molecular structure, including acrylic acid content, molecular weight, and molecular weight distribution.

The melt flow index (or melt flow rate, MFR) is a widely used empirical measure of the ease of flow of a molten thermoplastic. It is determined under specified conditions of temperature and load, typically following standards such as ASTM D1238 or ISO 1133. A higher MFI value indicates lower melt viscosity and easier flow. The MFI of EAA copolymers can vary significantly, from low values around 1 g/10 min to very high values exceeding 1000 g/10 min, depending on the grade. google.comgoogle.com This wide range allows for the selection of specific grades tailored to different processing techniques; for instance, high MFI resins are often used for hot melt adhesives, while lower MFI grades are suitable for extrusion. made-in-china.com

The relationship between acrylic acid (AA) content and melt flow is a crucial aspect of EAA rheology. The incorporation of polar carboxyl groups from acrylic acid into the non-polar polyethylene backbone leads to intermolecular hydrogen bonding. These interactions act as temporary cross-links in the melt, increasing the viscosity and consequently lowering the MFI. made-in-china.com However, this effect is also balanced by the disruption of ethylene chain crystallization caused by the AA monomer, which can lower the melting point and softening point. made-in-china.comchalmers.se Generally, for a given melt index, an increase in AA content enhances properties like adhesion and toughness. made-in-china.com Conversely, for a given AA content, a higher MFI (lower viscosity) improves processability and adhesion. made-in-china.com

Research has shown that the melt viscosity of EAA copolymers can be significantly altered through chemical modification. For example, grafting acrylic polymers onto a polyethylene backbone can lead to a three- to five-fold increase in melt viscosity and a substantial decrease in the MFI. researchgate.net Furthermore, when EAA copolymers are partially neutralized with metal cations to form ionomers, the ionic aggregates create strong, thermally reversible cross-links. This results in a dramatic increase in zero-shear viscosity compared to the unneutralized parent copolymer. acs.org

The flow behavior of EAA copolymers is also dependent on temperature and shear rate. At sufficiently low shear rates, the copolymers can exhibit Newtonian behavior, where viscosity is constant. acs.org However, like most polymer melts, they typically display shear-thinning behavior at higher shear rates common in industrial processing, meaning their viscosity decreases as the rate of deformation increases. The processing temperature also plays a vital role; increasing the melt temperature reduces viscosity and can improve properties like interlayer adhesion during coextrusion. tappi.org

The polydispersity index (PDI), which measures the breadth of the molecular weight distribution, also influences flow properties. EAA copolymers with a broad PDI (e.g., 3.5 to 8.0) can be designed to have very high melt flow indices (e.g., 350 to 1800 g/10 min), which is indicative of high flowability at elevated temperatures. google.com

The following table presents a compilation of research findings on the melt flow index for various Ethene;prop-2-enoic acid copolymers, illustrating the range of flow behaviors achievable.

Table 1: Melt Flow Index (MFI) of Various Ethylene-Acrylic Acid (EAA) Copolymers

| Acrylic Acid (AA) Content (wt. %) | Melt Flow Index (g/10 min) | Test Conditions | Reference |

|---|---|---|---|

| - | 1 to 15 | ASTM D-1238 (E) | google.com |

| 15 to 30 | 350 to 1800 | 190°C / 2.16 kg | google.com |

| 15 | 7.1 | ASTM D-1238 (E) | google.com |

| 14.5 | 12.3 | ASTM D-1238 (E) | google.com |

| 15 | 36 | 190°C / 2.16 kg (ISO 1133) | chalmers.se |

| 9.7 | 8.5 | 190°C / 2.16 kg | expresspolymlett.com |

| - | 10.5 | Not Specified | scipoly.com |

Computational Chemistry and Multiscale Modeling of Ethylene Acrylic Acid Copolymers

Molecular Dynamics (MD) Simulations for Interfacial Interactions and Chain Conformations

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of EAA copolymers at the atomic level. plos.org By simulating the movement of atoms and molecules over time, MD provides critical insights into how EAA chains interact with each other and with other materials at interfaces, as well as their preferred spatial arrangements (conformations). plos.orgresearchgate.net

Coarse-grained molecular dynamics (CGMD) simulations, which simplify the representation of molecules to study larger systems and longer timescales, have been used to investigate the dispersion of nanoparticles and the interfacial structure of copolymers like EAA. rsc.orgresearchgate.net For instance, studies on EAA random copolymers with layered double hydroxide (B78521) (LDH) nanoparticles have shown that the nanoparticles preferentially distribute within the acrylic acid segments. rsc.orgresearchgate.net This selective dispersion is driven by strong interactions between the phase-rich groups (acrylic acid) and the nanoparticles, which in turn influences the stacking of the phase-weak groups (ethylene) and enhances the combination of the two segments. rsc.orgresearchgate.net

MD simulations have also been crucial in understanding the interfacial strengthening mechanisms in composites. In models of expanded polystyrene (EPS) concrete modified with an ethylene-vinyl acetate (B1210297) (EVA) copolymer, a close relative of EAA, MD simulations demonstrated that the EVA modifier increases the interfacial interaction energy and binding energy between the polymer and the cement-substitute phase (C-S-H). tandfonline.com This enhanced adhesion at the molecular level explains the improved macroscopic properties of the modified concrete. tandfonline.com Similarly, simulations of EAA ionomers with cellulose (B213188) nanocrystals (CNC) suggest that stress transfer is mediated by a layer of polymer near the CNC surface where ionic clusters and hydrogen bonds create strong interactions. acs.org

The conformation of the polymer chains themselves is also a key area of study. MD simulations can reveal how factors like the degree of neutralization of the acrylic acid groups affect chain behavior. For ionomers, simulations have shown that carboxylate groups tend to form clusters, leading to stronger self-interactions within the ionomer phase which can compete with and deter interactions with other components in a blend. nih.gov The dynamic nature of basic side chains, analogous to the acid groups in EAA, has been shown to create dynamic, mobile interfaces rather than rigid ones, a finding with implications for adhesion and interaction. nih.gov

Table 1: Key Findings from MD Simulations of EAA and Related Copolymers

| System Studied | Simulation Method | Key Findings | Reference(s) |

|---|---|---|---|

| EAA Random Copolymers / LDH Nanoparticles | Coarse-Grained MD | LDH nanoparticles selectively disperse in the acrylic acid segments, altering the interfacial structure. | rsc.org, researchgate.net |

| EAA Ionomer / Lignosulfonate Blends | Molecular Dynamics | Increasing neutralization leads to carboxylate group clustering, promoting ionomer self-interaction over interaction with lignin. | nih.gov |

| EPS Concrete / EVA Modifier | Molecular Dynamics | The EVA copolymer increases interfacial interaction energy and binding energy between the polymer and C-S-H phases. | tandfonline.com |

| EAA Ionomer / Cellulose Nanocrystals | Combined Experimental & MD | Strong interactions via ionic clusters and hydrogen bonding create a stress-transferring polymer layer at the CNC surface. | acs.org |

Density Functional Theory (DFT) for Molecular-Level Interactions and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for understanding molecular-level interactions and reaction mechanisms with high accuracy.

DFT calculations have been instrumental in clarifying the bonding mechanisms at interfaces between EAA and metal surfaces. A study on the adsorption of EAA molecules on chromium oxide (Cr₂O₃) surfaces, relevant to protective coatings for fiber-optic cables, used DFT to evaluate adsorption energies. acs.orgacs.org The calculations confirmed experimental suggestions of three primary bonding mechanisms: hydrogen bonding, monodentate coordination ((O=)C–O–Cr), and bidentate coordination (–C–(O–Cr)₂). acs.org The results showed that adsorption involving coordination bonds was significantly more stable energetically than structures relying only on hydrogen bonding. acs.orgacs.org This fundamental understanding is crucial for designing more robust and durable materials. acs.org

Table 2: Adsorption Energies of EAA on Cr₂O₃ Surfaces from DFT Calculations

| Surface/Adsorption Mode | Adsorption Energy (eV) | Bonding Type | Key Insight | Reference(s) |

|---|---|---|---|---|

| Hydroxide-layered (012) surface | 1.18 | Hydrogen Bonding & H₂O formation | No coordination bonds formed due to surface Cr atom saturation. | acs.org |

| Exposed (012) surface | > 2.0 | Coordination Bonds (Monodentate/Bidentate) | Coordination bonds are energetically much more favorable than hydrogen bonds. | acs.org |

Note: Adsorption energies are approximate values derived from graphical data in the source.

Furthermore, DFT is applied to elucidate the reaction pathways and kinetics of EAA synthesis. In the copolymerization of ethylene (B1197577) with acrylic acid, DFT studies combined with other analyses have helped propose mechanistic scenarios. researchgate.net For example, DFT has been used to understand how binuclear nickel catalysts can achieve high efficiency by enabling a specific vinyl acetic acid enchainment through synergistic effects between the two metal centers. researchgate.net DFT calculations also help explain the "poisoning" effect that polar monomers like acrylic acid can have on certain catalysts. researchgate.net Studies have shown that polar monomers with electron-rich functional groups (like the carbonyl and carboxyl groups in acrylic acid) exert a stronger poisoning effect compared to those with electron-deficient groups. researchgate.net

Predictive Modeling of Macroscopic Performance from Molecular and Microstructural Data

A central goal of multiscale modeling is to predict the ultimate performance of a material based on its fundamental molecular and microstructural characteristics. This involves bridging the gap between computational chemistry simulations and real-world engineering properties.